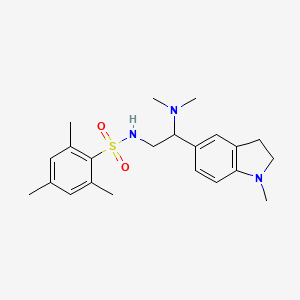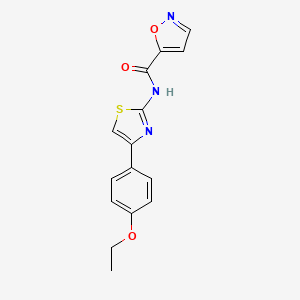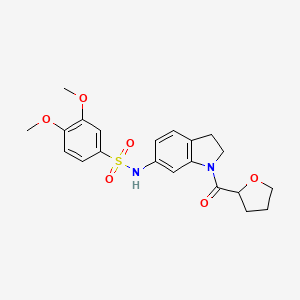
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and works by inhibiting the activity of certain kinases that are involved in the growth and proliferation of cancer cells.
科学的研究の応用
Heterocyclic Compound Chemistry and Properties
- Heterocyclic compounds, such as thiophenes and pyridines, are crucial in various branches of chemistry due to their complex structures and significant properties. These compounds and their derivatives are extensively studied for their preparation procedures, properties, and applications in different protonated and/or deprotonated forms, complex compounds, and their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This research underpins the importance of such compounds in developing new materials and drugs (Boča, Jameson, & Linert, 2011).
Supramolecular Chemistry and Biomedical Applications
- Benzene-1,3,5-tricarboxamides (BTAs) highlight the versatility of aromatic compounds in supramolecular chemistry and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, alongside their multivalent nature, drives applications ranging from nanotechnology and polymer processing to biomedical applications. The adaptable nature of these compounds underscores the potential for innovative applications in materials science and healthcare (Cantekin, de Greef, & Palmans, 2012).
Carcinogen Biomarkers and Environmental Health
- The study of human urinary carcinogen metabolites offers a practical approach for gaining insights into tobacco-related cancers and environmental health. Analyzing carcinogens and their metabolites in urine provides crucial information about exposure to harmful substances and their metabolic pathways in humans, indicating the significance of such research in public health and preventive medicine (Hecht, 2002).
Optical Sensors and Biological Significance
- Pyrimidine derivatives are noted for their exquisite sensing materials alongside a range of biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This underscores the relevance of heterocyclic compounds in developing optical sensors and their potential in biological research and diagnostics (Jindal & Kaur, 2021).
Electroluminescent Materials and Device Applications
- Research on quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors highlights the potential of heterocyclic compounds in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems demonstrates their value in creating novel materials for organic light-emitting diodes (OLEDs) and other electroluminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-14-6-1-4-12(10-14)17(24)23-11-13-5-2-8-22-16(13)15-7-3-9-26-15/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGKMUDYXHHRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)

![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)


![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)


![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)

